molecular formula C12H8BrClS B8411828 1-Bromo-4-(2-chlorophenylsulfanyl)-benzene

1-Bromo-4-(2-chlorophenylsulfanyl)-benzene

Cat. No. B8411828
M. Wt: 299.61 g/mol
InChI Key: DZLGWRSEKJMJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(2-chlorophenylsulfanyl)-benzene is a useful research compound. Its molecular formula is C12H8BrClS and its molecular weight is 299.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-(2-chlorophenylsulfanyl)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(2-chlorophenylsulfanyl)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H8BrClS

Molecular Weight

299.61 g/mol

IUPAC Name

1-bromo-4-(2-chlorophenyl)sulfanylbenzene

InChI

InChI=1S/C12H8BrClS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H

InChI Key

DZLGWRSEKJMJGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Methyl-2-pyrrolidone (10 mL) was added to 4-bromothiophenol (0.500 g, 2.64 mmol) in a sealed tube and the mixture was purged with argon for 5 minutes. After this time, 4-chloro-iodobenzene (0.63 g, 2.64 mmol), CuCl (0.131 g, 1.32 mmol), tetramethyl heptanedione (0.14 mL, 0.66 mmol) and cesium carbonate (1.70 g, 5.28 mmol) were added to the reaction mixture. The reaction mixture was stirred at 130° C. under argon for 2 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a celite bed. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product. Silica gel chromatography (neat hexanes) provided impure 1-bromo-4-(2-chlorophenylsulfanyl)-benzene (0.35 g). MS calcd. for C12H9BrClS [(M+H)+] 300, obsd. 300.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.131 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-Methyl-2-pyrrolidone (10 mL) was added to 4-bromothiophenol (0.500 g, 2.64 mmol) in a sealed tube and the mixture was purged with argon for 5 minutes. To this mixture was added 2-chloro-iodobenzene (0.63 g, 2.64 mmol). Copper(I) chloride (0.131 g, 1.32 mmol), tetramethyl heptanedione (0.14 mL, 0.66 mmol) and cesium carbonate (1.70 g, 5.22 mmol) were added. The reaction mixture was stirred at 130° C. under argon for 2 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a celite bed. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product. Silica gel chromatography (neat hexanes) provided impure 1-bromo-4-(2-chlorophenylsulfanyl)-benzene (0.44 g). MS calcd. for C12H8BrS [(M−Cl)] 265, obsd. 265.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.14 mL
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
0.131 g
Type
catalyst
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

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